molecular formula C9H3BrF6N2O B12846447 4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12846447
M. Wt: 349.03 g/mol
InChI Key: WCTQWCVBRWTTCR-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of trifluoromethoxy and trifluoromethyl groups: These groups can be introduced using trifluoromethoxy and trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethoxybenzene under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic aromatic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide may yield a methoxy-substituted benzimidazole derivative.

Scientific Research Applications

    Medicinal chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.

    Agriculture: The compound could be used in the development of agrochemicals such as herbicides or fungicides.

    Material science: It may be used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(trifluoromethyl)-1H-benzimidazole: Lacks the trifluoromethoxy group.

    5-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole: Lacks the bromine atom.

    4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole: Has a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of both trifluoromethoxy and trifluoromethyl groups in 4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole makes it unique. These groups can significantly influence the compound’s chemical properties, such as lipophilicity, electronic effects, and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H3BrF6N2O

Molecular Weight

349.03 g/mol

IUPAC Name

4-bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H3BrF6N2O/c10-5-4(19-9(14,15)16)2-1-3-6(5)18-7(17-3)8(11,12)13/h1-2H,(H,17,18)

InChI Key

WCTQWCVBRWTTCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)Br)OC(F)(F)F

Origin of Product

United States

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